
Eda-DA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eda-DA, also known as ethynyl-D-alanine-D-alanine, is an N-terminally tagged dipeptide probe. It serves as a labeling agent for bacterial peptidoglycan, a fundamental component of the cell walls in most bacteria. This compound is crucial for cellular division, shape retention, and hydrostatic pressure maintenance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eda-DA is synthesized through a series of chemical reactions involving the incorporation of an ethynyl group into the dipeptide structure. The synthesis typically involves the use of protected amino acids, coupling reagents, and deprotection steps. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Analyse Des Réactions Chimiques
Types of Reactions
Eda-DA undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethynyl group.
Substitution: The ethynyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or biological studies .
Applications De Recherche Scientifique
Eda-DA has a wide range of scientific research applications, including:
Chemistry: Used as a probe in click chemistry reactions to label and track molecules.
Biology: Serves as a labeling agent for bacterial peptidoglycan, aiding in the study of bacterial cell wall synthesis and division.
Industry: Used in the development of diagnostic tools and biosensors for detecting bacterial infections .
Mécanisme D'action
Eda-DA exerts its effects by incorporating into the bacterial peptidoglycan through the action of the enzyme MurF in the cytoplasmic pathway. The ethynyl group in this compound allows for selective labeling via a click-chemistry reaction, enabling researchers to track and study bacterial cell wall synthesis and division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyl-D-alanine: Similar in structure but lacks the additional alanine residue.
D-alanine-D-alanine: Lacks the ethynyl group, making it less suitable for click-chemistry reactions.
Azido-D-alanine-D-alanine: Contains an azido group instead of an ethynyl group, used in similar labeling applications
Uniqueness
Eda-DA is unique due to its ethynyl group, which allows for selective labeling via click-chemistry reactions. This makes it a valuable tool for studying bacterial cell wall synthesis and division, providing insights that other similar compounds may not offer .
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
Clé InChI |
XAJDRUDXNXZVCE-PHDIDXHHSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CC#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


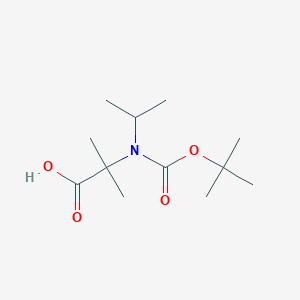
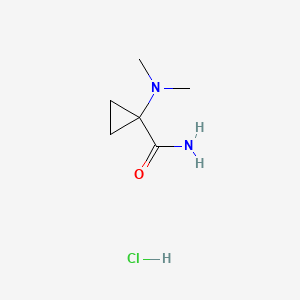
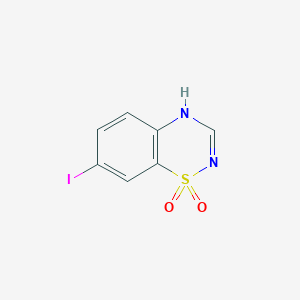

![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
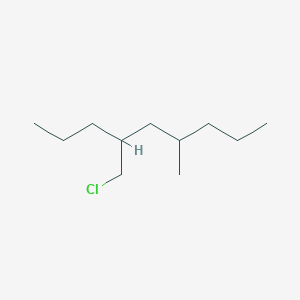

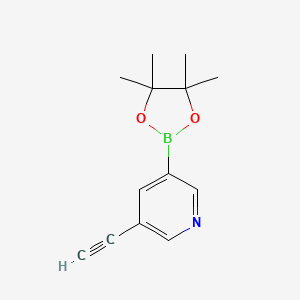
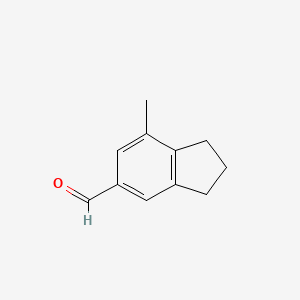


![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
